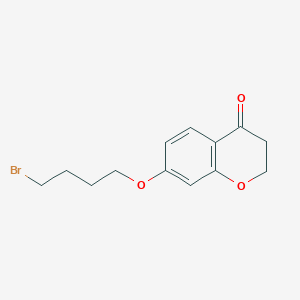
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromenones It is characterized by the presence of a bromobutoxy group attached to the chromenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one typically involves the alkylation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of chromenone derivatives with higher oxidation states.
Reduction: Formation of dihydro derivatives with reduced chromenone core.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for the design of new therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of various chemical products and intermediates.
Research and Development: Employed in R&D for the development of new chemical processes and products
Mécanisme D'action
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutoxy and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
- 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
- 7-(4-bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline
Comparison:
- Structural Differences: While 7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one has a chromenone core, similar compounds may have quinolinone or tetrahydroquinoline cores.
- Chemical Properties: The presence of different core structures can influence the chemical reactivity and stability of the compounds.
- Biological Activities: Variations in the core structure can lead to differences in biological activities and potential therapeutic applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H15BrO3 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
Clé InChI |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


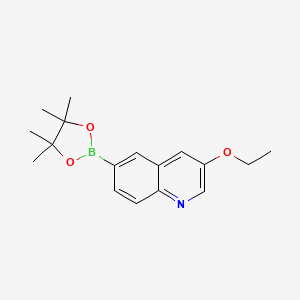
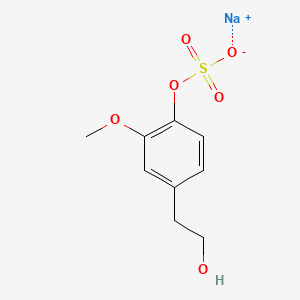

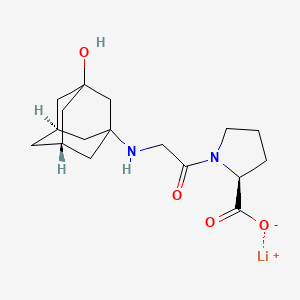
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
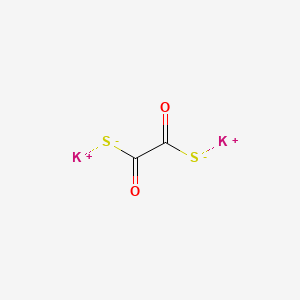

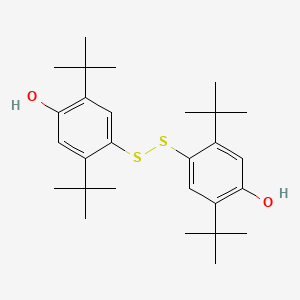

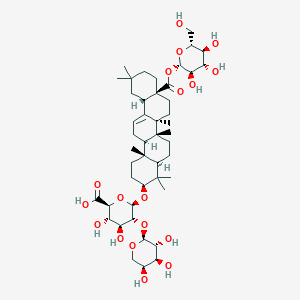
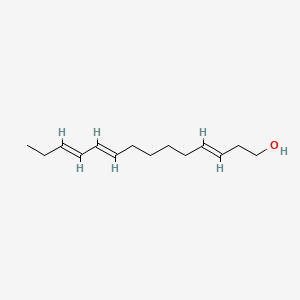
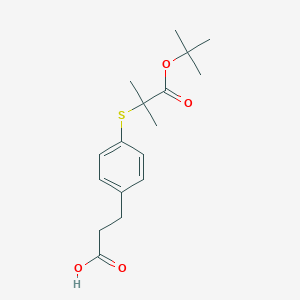
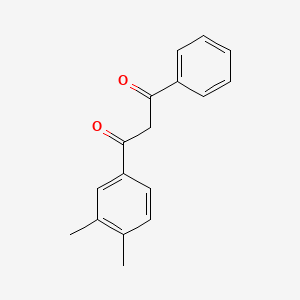
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
